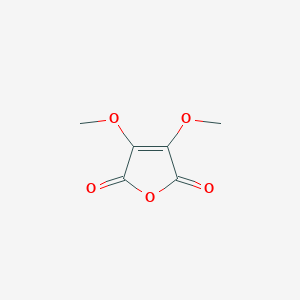

3,4-Dimethoxyfuran-2,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6O5 |

|---|---|

Molecular Weight |

158.11 g/mol |

IUPAC Name |

3,4-dimethoxyfuran-2,5-dione |

InChI |

InChI=1S/C6H6O5/c1-9-3-4(10-2)6(8)11-5(3)7/h1-2H3 |

InChI Key |

CHXGOEFIZIBTTF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)OC1=O)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3,4 Dimethoxyfuran 2,5 Dione and Its Analogues

De Novo Synthetic Routes from Acyclic or Precursor Molecules

The de novo synthesis of the furan-2,5-dione scaffold and its derivatives from acyclic or simplified precursor molecules is a fundamental aspect of their production. One notable strategy begins with commercially available dimethyl itaconate, an acyclic diester. sctunisie.org This approach involves a three-step sequence: the hydrolysis of the diester, followed by α-bromination, and culminating in an intramolecular cyclization that proceeds with the rapid loss of hydrogen bromide to yield 3-(bromomethyl)furan-2,5-dione (B1610223) in excellent yield. sctunisie.org

Another versatile method for creating furan-2,5-dione derivatives is through the Wittig reaction. This involves the use of reagents like (2,2-diethoxyvinyl)triphenylphosphorane, which reacts with hydroxyl ketones to form 2,2-diethoxy-2,5-dihydrofurans. Subsequent hydrolysis of these intermediates under acidic conditions leads to the formation of the desired furanone products.

The Paal-Knorr synthesis represents a classic method for forming the furan (B31954) ring, typically by the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. mdpi.comarabjchem.org While broadly applicable for furan synthesis, this method provides the foundational ring system that can be further oxidized or modified to produce furan-2,5-dione analogues.

Furthermore, 3,4-dimethoxyfuran (B14600879) itself serves as a key precursor for the target compound. researchgate.net Experimental procedures for its synthesis in large batches have been developed. researchgate.net The subsequent conversion to a furanone derivative can be achieved through acid hydrolysis, which yields 4-methoxy-3(2H)-furanone, a closely related structure. researchgate.net

Functionalization and Derivatization of the Furan-2,5-dione Core

Modification of the existing furan-2,5-dione ring is a powerful strategy for generating a diverse library of analogues with tailored properties. These transformations include the introduction of various substituents and the controlled establishment of stereocenters.

Alkylation and Acylation Processes

The introduction of alkyl and acyl groups onto the furan-2,5-dione core can be achieved through several methods. For the related 3,4-dimethoxyfuran, lithiation followed by treatment with appropriate electrophilic reagents allows for the preparation of various acylated and alkylated derivatives. researchgate.net

For derivatives such as 3-(bromomethyl)furan-2,5-dione, the allylic bromide position provides a handle for further functionalization. Its reaction with organocopper reagents proceeds via a Michael-type addition (an S_N2' reaction) to afford 3,4-dialkyl dihydrofuran-2,5-diones. sctunisie.org The parent furan-2,5-dione, maleic anhydride (B1165640), can be directly alkylated; for instance, its reaction with long-chain unsaturated alcohols like isooctadecenyl alcohol under thermal conditions yields alkylated derivatives such as dihydro-3-(isooctadecenyl)furan-2,5-dione. Acylation of the furan ring is a standard transformation, exemplified by the Friedel-Crafts acylation of furan with acetic anhydride to produce 2-acetylfuran, a reaction that demonstrates the potential for acylating the furan-2,5-dione core under suitable conditions. uou.ac.in

Introduction of Chiral Moieties and Stereoselective Synthesis

The synthesis of chiral furan-2,5-dione analogues is crucial for applications in stereoselective synthesis and medicinal chemistry. One approach involves using chiral starting materials. For example, chiral furan amino acid analogues of both D- and L-serine have been successfully synthesized starting from D-xylose and D-arabinose, respectively. researchgate.net

Organocatalysis offers a powerful tool for enantioselective functionalization. A highly stereoselective, one-pot cascade reaction combining epoxidation or aziridination of α,β-unsaturated aldehydes with a subsequent Feist-Bénary reaction has been developed to produce electron-poor 2-hydroxyalkyl- and 2-aminoalkyl furans. researchgate.net Similarly, a highly stereoselective synthesis of 2,3-dihydrofurans has been achieved through a cascade Michael addition-alkylation process, mediated by a bifunctional squaramide catalyst, which controls the stereochemical outcome. rsc.org The use of chiral amines and amino alcohols to react with furan derivatives like 2,5-dimethoxy-2,5-dihydrofuran (B146672) is another established strategy for introducing chirality, leading to chiral N-substituted pyrrole (B145914) derivatives. metu.edu.tr

Cycloaddition-Based Approaches for Furan-2,5-dione Derivatives

Cycloaddition reactions, particularly the Diels-Alder reaction, are paramount in the synthesis of complex polycyclic systems from furan-2,5-dione and its derivatives. In these reactions, the furan ring can act as either the diene or, in the case of maleic anhydride, the dienophile.

Diels-Alder Reactions with Diverse Dienophiles

Furan-2,5-dione (maleic anhydride) is a highly reactive and electron-deficient dienophile, making it an excellent substrate for Diels-Alder reactions with a wide range of electron-rich dienes, such as 2,3-dimethylbuta-1,3-diene and cyclohexa-1,3-diene. pearson.com The reactivity of maleic anhydride in these cycloadditions can be further enhanced through the use of Lewis acid catalysts and polar aprotic solvents.

Conversely, furan derivatives can serve as the diene component. 3,4-Dimethoxyfuran, being electron-rich, is significantly more reactive than furan itself and readily participates in Diels-Alder reactions with dienophiles like benzoquinone. researchgate.net However, the resulting adducts can be unstable. researchgate.net Even electron-deficient furans, which are typically poor dienes due to their aromaticity, can be induced to react. nih.govtno.nl For instance, furoic acids and their derivatives can undergo Diels-Alder reactions with maleimide (B117702) dienophiles, a process that is notably accelerated when conducted in water. tno.nl The biomass-derived diol 2,5-bis(hydroxymethyl)furan (BHMF) can also act as a diene with N-phenylmaleimide derivatives, though this often requires harsh reaction conditions to overcome the aromatic stabilization of the furan ring. nih.gov

The table below summarizes selected Diels-Alder reactions involving furan derivatives.

| Diene Component | Dienophile Component | Key Findings |

| 2,3-Dimethylbuta-1,3-diene | Furan-2,5-dione | Classic example of furan-2,5-dione acting as a dienophile. pearson.com |

| 3,4-Dimethoxyfuran | Benzoquinone | Highly reactive diene; adduct can be unstable. researchgate.net |

| 2-Furoic Acids | Maleimides | Reaction is rate-enhanced in water, overcoming the electron-withdrawing nature of the diene. tno.nl |

| 2,5-Bis(hydroxymethyl)furan | N-Phenylmaleimides | Requires harsh conditions (high temperature, acid catalysis) due to the diene's aromaticity. nih.gov |

This table is based on data from the cited research articles.

Influence of Reaction Conditions on Isomer Selectivity in Cycloadditions (e.g., High-Pressure Studies)

High-pressure studies have provided significant insights into the reaction mechanism. For the cycloaddition of 2,5-dimethylfuran (B142691) with N-phenylmaleimide, the application of high hydrostatic pressure (up to 1000 bar) has been systematically studied to determine activation parameters such as the volume of activation, providing evidence for a concerted transition state. researchgate.netcolab.ws In the specific case of the Diels-Alder reaction with 3,4-dimethoxyfuran, it was observed that increasing the pressure or temperature led to a surprising increase in the proportion of the exo-isomer, contrary to what is often expected based on kinetic control. researchgate.net

The choice of solvent is also crucial. The aromatic character of the furan ring often leads to a reversible Diels-Alder reaction, which can limit the equilibrium conversion and diastereoselectivity. mdpi.com As noted previously, water can provide a substantial rate enhancement for reactions involving otherwise unreactive furans. tno.nl Catalysts, such as Lewis and Brønsted acids, are frequently employed to activate the furan diene, but these aggressive conditions can also lead to undesirable side reactions. nih.gov The reversibility of the furan-maleimide Diels-Alder reaction presents a challenge, and strategies to overcome this, such as leveraging a liquid-to-solid phase transition to drive the reaction to completion, have been explored for electron-poor furan substrates. mdpi.com

| Reaction | Condition Varied | Observed Effect |

| 3,4-Dimethoxyfuran + Dienophile | High Pressure/Temperature | Increased proportion of the exo-isomer. researchgate.net |

| 2,5-Dimethylfuran + N-Phenylmaleimide | High Pressure | Allows for determination of activation volumes, supporting a cyclic transition state. researchgate.net |

| 2-Furoic Acid + Maleimide | Solvent | Use of water as a solvent provides significant rate-enhancement. tno.nl |

This table is based on data from the cited research articles.

Exploration of Reactivity Profiles and Mechanistic Pathways of 3,4 Dimethoxyfuran 2,5 Dione

Pericyclic Reactions: Kinetic and Thermodynamic Considerations

As a substituted maleic anhydride (B1165640), 3,4-dimethoxyfuran-2,5-dione is an active participant in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition, where it functions as a potent dienophile. The kinetics and thermodynamics of these reactions, including the stereochemical outcomes, are governed by a delicate balance of electronic and steric effects.

In Diels-Alder reactions, the approach of the diene to the dienophile can result in two distinct diastereomeric products: the endo and exo adducts. The stereochemical outcome is often dictated by the reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the endo product. This preference is often explained by secondary orbital interactions, where the p-orbitals of the electron-withdrawing groups on the dienophile overlap with the p-orbitals of the developing double bond in the diene at the transition state. This additional overlap stabilizes the endo transition state, lowering its activation energy compared to the exo transition state.

Thermodynamic Control: At higher temperatures, the Diels-Alder reaction becomes reversible, leading to thermodynamic control. The more sterically hindered endo adduct can revert to the starting materials, allowing for the gradual accumulation of the more thermodynamically stable exo product, which minimizes steric repulsion. nih.gov For many furan-maleimide cycloadditions, the exo adduct is the major product under elevated temperature conditions. nih.gov

The substituents on this compound play a crucial role. The methoxy (B1213986) groups can introduce steric hindrance that may disfavor the endo pathway. Conversely, electronic factors and the potential for specific interactions like hydrogen bonding (if reacting with appropriate dienes) can influence selectivity, sometimes favoring the endo isomer even under conditions that might otherwise yield the exo product. researchgate.net Computational studies on similar systems reveal that electrostatic and orbital interactions can be decisive in favoring the endo approach. nih.gov

Table 1: Factors Influencing Stereoselectivity in Diels-Alder Reactions

| Factor | Influence on Endo Selectivity | Influence on Exo Selectivity | Governing Principle |

| Temperature | Favored at lower temperatures (kinetic control) | Favored at higher temperatures (thermodynamic control) | Reversibility and Stability |

| Steric Hindrance | Generally disfavored due to steric clash | Generally favored due to greater stability | Minimization of Repulsion |

| Secondary Orbital Interactions | Stabilizes the transition state, promoting formation | Absent | Electronic Stabilization |

| Solvent Effects | Can influence transition state polarity and stability | Can influence transition state polarity and stability | Solvation and Polarity |

The stability of the resulting cycloadducts is intrinsically linked to the reversibility of the Diels-Alder reaction, known as the retro-Diels-Alder process. This process is a thermal cycloreversion that breaks the two newly formed sigma bonds and regenerates the original diene and dienophile. The propensity for a cycloadduct to undergo this reaction is dependent on its thermodynamic stability.

As the kinetically favored endo adduct is often less stable due to steric strain, it is more susceptible to retro-Diels-Alder reaction upon heating. masterorganicchemistry.com The thermodynamically favored exo adduct, being more stable, possesses a higher activation barrier for cycloreversion. The aromaticity of the furan (B31954) ring, which is lost during cycloaddition, provides a significant driving force for the retro-Diels-Alder reaction, making many furan-based adducts thermally labile compared to those derived from non-aromatic dienes.

Electrophilic and Nucleophilic Transformations

The electron-deficient nature of the double bond, conjugated to two carbonyl groups, makes this compound susceptible to a range of nucleophilic and electrophilic attacks.

The furan-2,5-dione ring is highly electron-poor, making it an unlikely substrate for classical electrophilic aromatic substitution. Instead, the reactivity is dominated by nucleophilic additions to the carbon-carbon double bond (a Michael-type addition). The regioselectivity of such attacks would be directed by the electronic influence of both the methoxy and carbonyl groups.

While the core ring is electrophilic, the methoxy groups themselves could be targets for substitution, although this would require harsh conditions to cleave the ether linkage. More relevant are substitution reactions on precursor molecules. For instance, related 3,4-dihalo-2(5H)-furanones readily undergo nucleophilic substitution where the halogen atoms at the C3 and C4 positions are displaced by various nucleophiles, including phenols and amines. nih.gov This highlights the reactivity of the C3 and C4 positions in the furanone skeleton.

The furan-2,5-dione structure contains an anhydride linkage, which is susceptible to hydrolysis or nucleophilic attack, leading to ring-opening.

Hydrolysis: In the presence of water, especially under basic or acidic conditions, the anhydride can hydrolyze to form the corresponding dicarboxylic acid, 2,3-dimethoxymaleic acid.

Aminolysis/Alcoholysis: Reaction with amines or alcohols can lead to the ring-opening formation of a mono-amide/mono-ester or a di-amide/di-ester, depending on the stoichiometry and reaction conditions.

Studies on analogous 3,4-dihalo-5-hydroxy-2(5H)-furanones show that they exist in equilibrium with an open-chain aldehyde form in the presence of a base. nih.gov This acyclic form can then react with nucleophiles. A similar ring-chain tautomerism could be envisioned for derivatives of this compound under specific conditions, potentially leading to rearrangements or further transformations. Catalytic methods, often employing metals like gold or ruthenium, are also known to promote the ring-opening of furan derivatives to yield linear diones and other oxygenates. researchgate.netnih.gov

Oxidation and Reduction Chemistry of the Dicarbonyl System

The dicarbonyl system in this compound, integrated into an α,β-unsaturated system, presents distinct sites for both oxidation and reduction reactions. The compound itself is an oxidized derivative of a furan ring, and its synthesis can be achieved through the oxidation of a corresponding hemiacetal, such as 3,4-bis(2,5-dimethyl-3-thienyl)-5-hydroxyfuran-2-one, using a strong oxidizing agent like potassium permanganate. researchgate.net

Reduction: The electron-deficient carbon-carbon double bond is susceptible to reduction, for example, via catalytic hydrogenation, which would yield 3,4-dimethoxydihydrofuran-2,5-dione (a substituted succinic anhydride). The carbonyl groups can also be reduced. Selective reduction of the carbonyls to alcohols would require specific reducing agents (e.g., sodium borohydride (B1222165) might reduce the carbonyls while leaving the double bond intact under controlled conditions), leading to the formation of diols.

Oxidation: As the furan-2,5-dione ring is already in a relatively high oxidation state, further oxidation is challenging. However, the carbon-carbon double bond could potentially undergo oxidative cleavage under harsh conditions (e.g., ozonolysis) or be converted to an epoxide (epoxidation). The reactivity of dicarbonyl compounds in aqueous environments can lead to the formation of complex oligomers and light-absorbing compounds, a process relevant in atmospheric chemistry. copernicus.org

Table 2: Summary of Potential Transformations

| Reaction Type | Reagents/Conditions | Potential Product(s) | Section Reference |

| Diels-Alder Cycloaddition | Conjugated Diene, Heat/Lewis Acid | Endo/Exo Cycloadducts | 3.1.1 |

| Retro-Diels-Alder | High Temperature | Starting Diene and Dienophile | 3.1.2 |

| Nucleophilic Ring-Opening | Water, Alcohols, Amines | Dicarboxylic Acid, Ester, or Amide derivatives | 3.2.2 |

| Reduction (C=C bond) | H₂, Pd/C | 3,4-Dimethoxydihydrofuran-2,5-dione | 3.3 |

| Reduction (C=O groups) | NaBH₄, LiAlH₄ | Dihydroxy lactones or diols | 3.3 |

Transition Metal-Catalyzed Transformations and Coupling Reactions

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the transition metal-catalyzed transformations and coupling reactions of this compound. While the broader class of furanones and their derivatives are known to participate in a variety of such reactions, including palladium-catalyzed cross-couplings and rhodium-catalyzed hydrogenations, specific studies involving the 3,4-dimethoxy substituted furan-2,5-dione are not available in the public domain.

Extensive searches for palladium, nickel, rhodium, or other transition metal-catalyzed reactions where this compound acts as a substrate have not yielded any specific examples, detailed research findings, or associated data tables. The reactivity of the furan-2,5-dione core is well-documented with other substitution patterns, particularly with halogenated precursors which readily undergo reactions like Suzuki-Miyaura or Heck couplings. However, the influence of the 3,4-dimethoxy substituents on the electronic properties and, consequently, the reactivity of the molecule in the context of transition metal catalysis has not been explored in the available literature.

Therefore, a detailed discussion on the reactivity profiles, mechanistic pathways, and specific outcomes of transition metal-catalyzed transformations involving this compound cannot be provided at this time due to the lack of primary research on the subject. Further experimental investigation would be required to elucidate the potential of this compound in such chemical transformations.

Computational and Theoretical Chemistry Investigations of 3,4 Dimethoxyfuran 2,5 Dione

Electronic Structure Elucidation and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule governs its physical and chemical properties. Molecular Orbital (MO) theory is a fundamental concept in this area, with particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's reactivity and electronic properties. researchgate.netmasterorganicchemistry.com A small HOMO-LUMO gap generally indicates high reactivity, as it requires less energy for an electron to be excited from the ground state. masterorganicchemistry.comubc.ca

While specific calculations for 3,4-dimethoxyfuran-2,5-dione are not available, studies on related molecules illustrate the methodology. For instance, quantum mechanical calculations on 3,4-dimethoxyfuran (B14600879) (the parent furan (B31954) without the dione (B5365651) carbonyl groups) showed that the methoxy (B1213986) groups enhance the negative partial charge at the C(2) and C(5) positions compared to unsubstituted furan. researchgate.net This suggests the methoxy groups in this compound would also significantly influence its electron distribution.

The HOMO-LUMO gap can be calculated using methods like Density Functional Theory (DFT) and can be correlated with experimental data from UV-Vis spectroscopy. researchgate.netreddit.com For Diels-Alder reactions, the rate of reaction is inversely related to the HOMO-LUMO gap between the diene and the dienophile. ubc.ca Introducing electron-donating groups (like methoxy groups) on a diene raises the HOMO energy, while electron-withdrawing groups on a dienophile lower the LUMO energy, both of which decrease the gap and accelerate the reaction. ubc.ca

Table 1: Illustrative HOMO-LUMO Energies and Reactivity Trends in Diels-Alder Reactions This table provides a conceptual illustration of how substituent effects on furan derivatives could influence frontier orbital energies and reactivity with a dienophile like maleic anhydride (B1165640). The values are hypothetical and for illustrative purposes only.

| Furan Derivative | Substituent Effect | HOMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| Furan | Reference | -9.0 | 9.5 | Moderate |

| 3,4-Dimethoxyfuran | Electron-Donating | -8.5 | 9.0 | High |

| 3,4-Dinitrofurane | Electron-Withdrawing | -9.8 | 10.2 | Low |

Quantum Chemical Calculations for Reactivity Prediction and Rational Design

Quantum chemical calculations are instrumental in predicting molecular reactivity and guiding the rational design of new molecules and reactions. nih.govacs.org By calculating properties like charge distribution, frontier orbital energies, and reaction barriers, chemists can anticipate how a molecule will behave under various conditions. nrel.govresearchgate.net

For example, calculations on 3,4-dimethoxyfuran correctly predicted its high reactivity towards electrophiles, which was subsequently confirmed experimentally. researchgate.net Similarly, for a series of substituted furans reacting with maleic anhydride, DFT calculations have been used to compute the activation energies, successfully predicting the trend in reactivity across the series. researchgate.net

In the context of rational design, computational methods like free-energy perturbation (FEP) calculations can predict how modifications to a lead compound will affect its binding affinity to a biological target, thereby guiding the synthesis of more potent derivatives. acs.org While no such studies have been performed on this compound, this approach could theoretically be applied if a target for the molecule were identified. This predictive power allows for the screening of virtual compounds, saving significant time and resources in synthetic efforts. researchgate.net

Mechanistic Insights from Transition State Modeling and Potential Energy Surfaces

Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states that connect reactants to products. Computational chemistry provides the tools to map out the entire reaction pathway on a potential energy surface (PES). sydney.edu.auum.es A PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. sydney.edu.au Minima on this surface represent stable reactants, intermediates, and products, while saddle points correspond to transition states. rsc.orgrsc.org

By calculating the energies of these stationary points, chemists can determine activation barriers and reaction enthalpies, providing deep mechanistic insights. wiley.comescholarship.org For instance, the study of Diels-Alder reactions involving furan and maleic anhydride has computationally identified van der Waals complexes as stable intermediates on the potential energy surface, which occur before the main transition state. scielo.org.mx The relative energies of the endo and exo transition states determine the stereochemical outcome of the reaction, which can be accurately predicted by these calculations. scielo.org.mx

A detailed computational study on the decomposition of 2,5-dimethoxyfuran (B1607374) (an isomer of the title compound's parent furan) located the critical transition states on the potential energy surface, explaining its thermal breakdown into methyl radicals and 2,5-furandione. wiley.com A similar investigation for this compound could elucidate its thermal stability and decomposition pathways.

Table 2: Example of Calculated Energy Profile for a Diels-Alder Reaction (Furan + Maleic Anhydride) This table illustrates the kind of data obtained from PES calculations for a related reaction. Energies are relative to the reactants. Data is conceptual and based on findings from literature. scielo.org.mx

| Species | Energy (kcal/mol) - Endo Pathway | Energy (kcal/mol) - Exo Pathway |

| Reactants | 0.0 | 0.0 |

| Pre-reaction Complex | -3.2 | -2.8 |

| Transition State | +15.5 | +17.6 |

| Product | -18.0 | -17.0 |

Conformational Analysis and Stereochemical Prediction

Molecules are not static entities; they exist as an ensemble of different conformations due to rotation around single bonds. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers for interconversion. rsc.org This is crucial as the reactivity and biological activity of a molecule can depend on its preferred shape.

While specific conformational analyses for this compound are absent from the literature, methods like molecular mechanics and DFT are routinely used for this purpose. For example, molecular mechanics calculations were successfully used to determine the relative stereochemistry of a complex tricyclic adduct formed from a Diels-Alder reaction involving 3,4-dimethoxyfuran. researchgate.net The calculations helped to establish the 3D structure of the product. researchgate.net

In another example, quantum chemical calculations predicted four stable isomers for the complex formed between isoprene (B109036) and maleic anhydride, providing insight into the conformational equilibria and the non-covalent interactions stabilizing the structure. rsc.org For this compound, a key conformational question would be the orientation of the two methoxy groups relative to the furan-dione ring, which would impact its steric and electronic properties. Theoretical calculations could predict the most stable rotamers and the energy barriers between them.

Role of 3,4 Dimethoxyfuran 2,5 Dione As a Building Block in Complex Molecular Synthesis

Precursors for Polycyclic and Cage-Like Molecular Architectures

A review of scientific literature does not provide specific examples of 3,4-Dimethoxyfuran-2,5-dione being utilized as a key reactant in the synthesis of polycyclic or cage-like molecular structures. Typically, such architectures are formed through cycloaddition reactions, most notably the Diels-Alder reaction. In many documented syntheses, the related compound 3,4-dimethoxyfuran (B14600879) acts as the diene component, reacting with various dienophiles to form complex adducts. However, the use of this compound itself as the dienophile in these types of reactions to build polycyclic systems is not detailed in the available research. Studies have noted that highly substituted dienophiles, such as dimethylmaleic anhydride (B1165640) (a structural analog), can exhibit low reactivity in Diels-Alder reactions due to steric hindrance, which may account for the absence of this compound in this context.

Synthetic Intermediates for Nitrogen-Containing Heterocyclic Systems (e.g., Pyrroles, Pyrazoles)

There is no specific information in the surveyed literature detailing the use of this compound as a direct precursor for common nitrogen-containing heterocyclic systems like pyrroles or pyrazoles. The synthesis of N-substituted pyrroles is frequently accomplished via the Paal-Knorr or Clauson-Kaas reactions, which typically employ 1,4-dicarbonyl compounds or their equivalents, such as 2,5-dimethoxytetrahydrofuran, in condensation reactions with primary amines. While maleic anhydride and its derivatives can react with amines to form maleimides, and in some cases

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation in Research

Spectroscopic Techniques for Characterization of Reaction Intermediates and Final Products

Spectroscopic methods are paramount for the detailed characterization of both stable final products and transient reaction intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a wealth of structural information.

In the study of furan (B31954) derivatives, NMR spectroscopy is a powerful tool for assigning the full proton (¹H) and carbon-¹³ (¹³C) spectral data. For instance, a complete NMR analysis was crucial in determining the relative stereochemistry of a tricyclic derivative formed from a Diels-Alder reaction involving 3,4-dimethoxyfuran (B14600879). researchgate.netresearchgate.net This involved measuring homonuclear hydrogen coupling constants and performing molecular mechanics calculations. researchgate.netresearchgate.net Similarly, ¹H and ¹⁵N-NMR studies have been used to understand the role of intermolecular hydrogen bonding and steric hindrance in reactions.

Infrared spectroscopy complements NMR by identifying characteristic functional groups. For example, in the synthesis of various heterocyclic compounds, IR spectra are used to confirm the presence of key groups such as hydroxyl (OH), amine (NH), nitrile (C≡N), and carbonyl (C=O) functionalities, with their characteristic absorption bands providing clear evidence of the compound's structure. acs.org

Table 1: Spectroscopic Data for Selected Compounds

| Compound/Fragment | Technique | Key Spectral Data | Reference |

|---|---|---|---|

| Tricyclic Diels-Alder adduct derivative | ¹H and ¹³C NMR | Full assignment of spectral data | researchgate.netresearchgate.net |

| Tetrahydroisoquinolines | IR (cm⁻¹) | 3557 (OH), 3351 (NH), 2215 (C≡N), 1694 (C=O, acetyl), 1667 (C=O, amide) | acs.org |

| Benzo researchgate.netrsc.orgthiazino isoindolinones | ¹H NMR (δ, ppm) | 6.22–6.66 (d, C₇–H), 7.92–8.07 (d, C₁₀–H) | rsc.org |

X-ray Diffraction for Solid-State Structure Determination and Stereochemistry

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is often unattainable by other methods.

The crystal structures of numerous complex organic molecules, including tetrahydroisoquinolines and benzo researchgate.netrsc.orgthiazino isoindolinones, have been elucidated using single-crystal X-ray diffraction analysis. acs.orgrsc.orgresearchgate.net For example, the X-ray crystal structure of a representative benzo researchgate.netrsc.orgthiazino isoindolinone derivative confirmed its molecular geometry and the connectivity of its atoms. rsc.org This data is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making it accessible to the wider scientific community. rsc.org The structural information obtained from X-ray diffraction is crucial for understanding reaction mechanisms and for designing new molecules with specific properties.

Chromatographic and Mass Spectrometric Techniques for Reaction Monitoring and Complex Mixture Analysis

Chromatographic techniques, often coupled with mass spectrometry, are essential for monitoring the progress of chemical reactions and for analyzing complex mixtures. These methods allow for the separation, identification, and quantification of individual components within a sample.

High-Performance Liquid Chromatography (HPLC) is frequently used to determine the enantiomeric ratio of chiral compounds produced in asymmetric synthesis. acs.org For instance, in the development of an enantioselective Pictet-Spengler-type reaction, HPLC analysis was used to quantify the enantiomeric excess of the resulting dihydropyrrolo[1,2-a]quinoxaline products. acs.org

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy. rsc.orgacs.org Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure photoionization (APPI), are employed depending on the nature of the analyte. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful combination used for analyzing volatile compounds. nih.gov The synthesis and reactions of various heterocyclic compounds are often monitored using these techniques to ensure the desired product is formed and to identify any byproducts. engineering.org.cnmdpi.comtubitak.gov.tr For example, the progress of reactions to synthesize pyrrolo[2,1-f] researchgate.netrsc.orgcopernicus.orgtriazin-4-amine, a key intermediate, has been followed using such methods. engineering.org.cn The combination of chromatographic separation and mass spectrometric detection provides a comprehensive profile of the reaction mixture, which is vital for optimizing reaction conditions and for the purification of the final product.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 3,4-Dimethoxyfuran-2,5-dione |

| 3,4-dimethoxyfuran |

| 5-(acetyloxy)-3-hydroxy-9,10-dimethoxy-6-oxo-11-oxatricyclo[6.2.1.0(2,7)]undec-2-yl acetate |

| 2,5-diacetoxy-1,4-benzoquinone |

| 3,4-Dibenzyloxyfuran |

| 4-methoxy-3(2H)-furanone |

| 3,4-Dihydroxyfuran-2,5-dicarboxylic acid |

| dimethyl ester |

| dimethylmaleic anhydride (B1165640) |

| butenedial |

| 2,5-dihydro 2,5-dimethoxyfuran (B1607374) |

| glyoxal |

| methylglyoxal |

| biacetyl |

| 2,5-hexadione |

| glutaraldehyde |

| N-(4-nitrophenyl)-2-chloroacetamide |

| N-(4-chlorophenyl)-2-chloroacetamide |

| 2,5-dimethoxytetrahydrofuran |

| 2-aminobenzenethiol |

| 1,3-dicarbonyl compounds |

| 1,2-diaroylacetylene |

| 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones |

| 3-methoxy-6-(o-tolyl)-11H-benzo engineering.org.cnresearchgate.netrsc.orgthiazino[3,4-a]isoindol-11-one |

| phthalide |

| 2/3-substituted benzaldehyde |

| 2-amino-6-substituted benzothiazoles |

| Remdesivir |

| pyrrolo[2,1-f] researchgate.netrsc.orgcopernicus.orgtriazin-4-amine |

| 7-bromopyrrolo[2,1-f] researchgate.netrsc.orgcopernicus.orgtriazin-4-amine |

| tert-butyl carbazate |

| 1-amino-1H-pyrrole-2-carbonitrile |

| formamidine acetate |

| N-(1H-pyrrol-1-yl)formamide |

| cyanamide |

| N'-cyano-N-(1H-pyrrol-1-yl)formimidamide |

| pyrrole-2-carboxaldehyde |

| hydroxylamine-O-sulfonic acid |

| pyrrole-2-carbonitrile |

| dihydro-3-(isooctadecenyl)furan-2,5-dione |

| maleic anhydride |

| iso-octadecene |

| p-toluenesulfonic acid |

| dihydro-3-(octenyl)furan-2,5-dione |

| 1,3-cyclohexanedione |

| dimedone |

| acetylenedicarboxylic acid monopotassium |

| 2-[1-(2,6-dioxocyclohexyl)ethyl]-1,3-cyclohexanedione |

| xanthenedione |

| 2-[1-(4,4-dimethyl-2,6-dioxocyclohexyl)ethyl]-5,5-dimethyl-1,3-cyclohexanedione |

| 2,3-Dimethoxybutadiene |

| 1-acetoxybutadiene |

| 2,5-diacetoxy-2,5-dihydrofuran |

| ethene;furan-2,5-dione |

| (2,2-diethoxyvinyl)triphenylphosphorane |

| 2(5H)-furanones |

| 2-ethoxyfurans |

| 3,4-Dimethylfuran-2,5-dione |

| 1-[(4,5-dihydro-furan-2-yl)-morpholin-4-yl-methyl]-pyrrole-2,5-dione |

| 1,1'-phenylenedipyrridyl |

| 3-(4,5-Dimethylfuran-3-yl)furan-2,5-dione |

| 3,4-Dimethyl-2,5-dihydrofuran |

| Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione |

| 4,5-dihydropyrrolo[1,2-a]quinoxaline |

| 1-benzylindoline-2,3-dione |

Q & A

Basic: What established synthetic routes exist for 3,4-Dimethoxyfuran-2,5-dione, and what reaction conditions critically influence yield?

Methodological Answer:

A key approach involves using 2,5-dimethoxy-2,5-dihydrofuran as a precursor. For example, one-pot reactions with trimethylsilyl triflate (TMSOTf) and triethylamine enable efficient conversion into functionalized furan derivatives without requiring Lewis acid catalysts . Optimizing stoichiometry (e.g., equimolar TMSOTf) and solvent polarity (e.g., anhydrous DMSO) significantly impacts yield. Temperature control (20–50°C) minimizes side reactions like ring-opening or over-oxidation. Post-synthesis, purification via column chromatography using ethyl acetate/hexane gradients (3:7 ratio) isolates the target compound effectively.

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation relies on multi-spectral analysis:

- NMR Spectroscopy : H NMR identifies methoxy protons (δ 3.3–3.5 ppm) and furan ring protons (δ 5.8–6.2 ppm). C NMR confirms carbonyl carbons (δ 170–175 ppm) and methoxy groups (δ 55–60 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-O = 1.43 Å) and dihedral angles (e.g., 2.5° between methoxy groups), validating regiochemistry .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 186.0525 for CHO) .

Advanced: How can regioselective methoxy substitution be achieved during synthesis?

Methodological Answer:

Regioselectivity is controlled by:

- Precursor Design : Using asymmetrically substituted dihydrofuran precursors (e.g., 3-bromo-4-methoxy derivatives) directs methoxy group placement via nucleophilic substitution .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring substitution at the 3- and 4-positions.

- Catalytic Systems : Silver(I) oxide promotes selective demethylation, enabling post-synthetic modification of substituents .

Advanced: How do computational methods aid in predicting reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G**) predict frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), indicating susceptibility to electrophilic attack at the α-carbon .

- Molecular Dynamics : Simulations in water/DMSO mixtures (AMBER force field) reveal solvent interactions stabilizing the dione ring, reducing hydrolysis rates.

- Thermogravimetric Analysis (TGA) : Predicts decomposition onset at 220°C, aligning with experimental DSC data .

Advanced: How should researchers resolve contradictions in spectroscopic data between synthesis batches?

Methodological Answer:

- Cross-Validation : Compare H-C HSQC and HMBC spectra to confirm spin-spin coupling and long-range correlations, resolving ambiguities in methoxy positioning .

- Crystallographic Reanalysis : Reproduce single-crystal growth under inert conditions (argon, -20°C) to rule out oxidation artifacts .

- Isotopic Labeling : Synthesize C-labeled methoxy groups to track substitution patterns via isotope-edited NMR .

Basic: What purification strategies optimize this compound isolation?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3) at 4°C to precipitate high-purity crystals (melting point 92–94°C) .

- Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) separate non-polar byproducts (R = 0.3–0.5).

- Distillation : Short-path vacuum distillation (80–85°C, 0.1 mmHg) minimizes thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.